[(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate
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Overview
Description
[(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate is a specific type of triglyceride, which is an ester derived from glycerol and three fatty acids. Triglycerides are the main constituents of body fat in humans and other vertebrates, as well as vegetable fat. They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver, and are a major component of human skin oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate involves the esterification of glycerol with the respective fatty acids. The reaction typically requires a catalyst, such as sulfuric acid or an enzyme like lipase, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired triglyceride .
Industrial Production Methods
Industrial production of triglycerides, including this compound, often involves the use of large-scale reactors where glycerol and fatty acids are mixed in the presence of a catalyst. The mixture is heated to a specific temperature to promote the esterification reaction. The resulting product is then purified through processes such as distillation or crystallization to obtain the pure triglyceride .
Chemical Reactions Analysis
Types of Reactions
[(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of peroxides or other oxidative products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of peroxides, while reduction can result in the formation of alcohols .
Scientific Research Applications
[(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate has various scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of triglycerides in different chemical reactions.
Biology: Studied for its role in cellular metabolism and energy storage.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Used in the production of cosmetics, food products, and biofuels.
Mechanism of Action
The mechanism by which [(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate exerts its effects involves its metabolism in the body. It is broken down by lipases into glycerol and fatty acids, which are then utilized for energy production or stored in adipose tissue. The molecular targets and pathways involved include the activation of specific enzymes and receptors that regulate lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
- TG(16:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]
- TG(18:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso3]
- TG(16:1(9Z)/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
Uniqueness
[(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C59H102O6 |
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Molecular Weight |
907.4 g/mol |
IUPAC Name |
[(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate |
InChI |
InChI=1S/C59H102O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h16-21,25-28,30-31,56H,4-15,22-24,29,32-55H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,30-26-,31-27-/t56-/m1/s1 |
InChI Key |
ZTNDRFCABXFVMY-WJTCTALZSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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